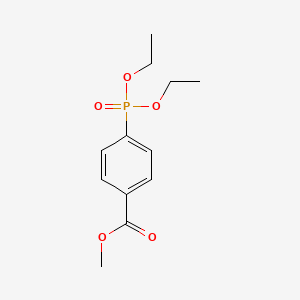

Methyl 4-(Diethoxyphosphoryl)benzoate

Description

Methyl 4-(Diethoxyphosphoryl)benzoate (CAS: N/A; molecular formula: C₁₃H₁₉O₅P) is a phosphonate ester derivative characterized by a benzoate core substituted with a diethoxyphosphorylmethyl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of prodrugs, polymerizable monomers (e.g., RAFT agents), and ligands for coordination chemistry . Its synthesis typically involves nucleophilic substitution or Arbuzov-type reactions, as demonstrated in the reaction of sodium hydride with diethyl phosphite and methyl 4-(bromomethyl)benzoate in tetrahydrofuran (THF) under inert conditions . The compound’s stability, solubility in organic solvents, and reactivity in phosphorylation or coupling reactions make it valuable in medicinal and materials chemistry.

Properties

IUPAC Name |

methyl 4-diethoxyphosphorylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)11-8-6-10(7-9-11)12(13)15-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPJOVHHOLYHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Diethoxyphosphoryl)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-(bromomethyl)benzoate with triethyl phosphite. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures. For example, a mixture of methyl 4-(bromomethyl)benzoate and triethyl phosphite can be heated at 160°C for 2 hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzoates.

Scientific Research Applications

Methyl 4-(Diethoxyphosphoryl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoate moiety can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of Methyl 4-(Diethoxyphosphoryl)benzoate, highlighting differences in substituents, molecular weights, and spectral properties:

Key Observations:

- Ester Group Variation : Replacing the methyl ester (C₁₃H₁₉O₅P) with ethyl (C₁₄H₂₁O₅P) increases molecular weight and lipophilicity, enhancing membrane permeability in prodrug contexts .

- Phosphoryl Substituents : Dimethoxy analogues (C₁₂H₁₅O₅P) exhibit reduced steric bulk and higher polarity compared to diethoxy derivatives, favoring aqueous solubility .

- Free Carboxylic Acid : The de-esterified form (C₁₂H₁₅O₅P) shows pH-dependent solubility and utility in coordination chemistry due to its chelating carboxylate group .

Reactivity and Functionalization

- Wittig Reactions : The diethoxyphosphoryl group in this compound enables its use in Wittig reactions to generate α,β-unsaturated ketones, as demonstrated in the synthesis of piperidin-4-ylidenemethyl benzoic acid derivatives .

- Hydrogenation : The ethyl analogue’s phosphoryl-methyl group can undergo hydrogenation to yield saturated alkylphosphonates, critical for modulating bioactivity .

- Hydrolysis : The methyl ester is stable under basic conditions but hydrolyzes in acidic media, whereas the carboxylic acid derivative (C₁₂H₁₅O₅P) resists further hydrolysis .

Data Tables

Table 1: Comparative Spectral Data (¹H NMR, 500 MHz, CDCl₃)

Biological Activity

Methyl 4-(Diethoxyphosphoryl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 286.26 g/mol. The compound features a benzoate moiety substituted with a diethoxyphosphoryl group, which enhances its reactivity and interaction with various biological targets, including enzymes and receptors.

The diethoxyphosphoryl group in this compound is crucial for its biological activity. It facilitates interactions with active sites on proteins through hydrogen bonding and electrostatic interactions, modulating enzyme activity and influencing signal transduction pathways. This suggests potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, derivatives of this compound have demonstrated IC50 values as low as 0.69 μM against CDK2/cyclin A, indicating potent inhibitory effects .

- Anticancer Potential : The modulation of CDK activity suggests that this compound may serve as a lead compound in developing anticancer agents. Its ability to influence cell cycle progression makes it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : The compound's interactions with inflammatory pathways indicate potential utility in treating inflammatory diseases.

Case Studies

- Inhibition of Cyclin-Dependent Kinases : A study explored the synthesis of piperidin-4-ylidenemethyl benzoic acid derivatives using this compound as a precursor. These derivatives exhibited varying degrees of inhibition against CDK2 and CDK4, highlighting the compound's utility in developing selective inhibitors for cancer treatment .

- Biochemical Probes : this compound has been used as a biochemical probe to study enzyme interactions and signaling pathways. Its ability to selectively bind to certain enzymes allows researchers to elucidate complex biological processes .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Contains a bromomethyl group | More reactive due to the presence of bromine |

| Methyl 4-((diethoxyphosphoryl)methyl)benzyl alcohol | Similar phosphonate structure but with an alcohol moiety | Different solubility and reactivity |

| Methyl 4-((diethoxyphosphoryl)methyl)benzenesulfonic acid | Contains a sulfonic acid group | Enhanced water solubility; potential pharmaceutical applications |

This compound stands out due to its specific substitution pattern, which imparts distinct chemical stability and reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and biological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(Diethoxyphosphoryl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromobenzoic acid derivatives with diethyl phosphite in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in toluene at 80–100°C . Optimization includes adjusting the molar ratio of reagents (1:1.2 for benzoic acid derivative to diethyl phosphite), using anhydrous conditions, and monitoring reaction progress via TLC. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields >75% purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the phosphonate group (δ ~1.3 ppm for ethoxy CH₃, δ ~4.1 ppm for ethoxy CH₂) and ester carbonyl (δ ~165–170 ppm in ¹³C). Aromatic protons appear as a doublet (J = 8–10 Hz) due to para-substitution .

- IR : Peaks at ~1250 cm⁻¹ (P=O), ~1050 cm⁻¹ (P-O-C), and ~1720 cm⁻¹ (ester C=O) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., P=O: ~1.48 Å) and dihedral angles (e.g., ~83° between phosphonate and aromatic ring). Hydrogen-bonding networks (e.g., O-H⋯O dimers) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure determination of phosphonate-containing compounds?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Using SHELXL for anisotropic refinement of heavy atoms (e.g., phosphorus) and constraining isotropic displacement parameters for light atoms .

- Testing for twinning via PLATON’s TWINLAW and applying twin refinement (BASF parameter) if needed .

- Validating hydrogen-bonding interactions (e.g., R₂²(20) motifs) with Mercury software to ensure geometric consistency .

Q. What strategies are employed to analyze the antimicrobial mechanism of this compound against resistant bacterial strains?

- Methodological Answer :

- Membrane Disruption Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify membrane permeability in Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : Determine MIC values via broth microdilution (CLSI guidelines) against Gram-positive and Gram-negative strains .

- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to identify binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Q. How do structural modifications at the phosphonate group influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Synthetic Modifications : Replace ethoxy groups with methoxy or isopropoxy to alter steric/electronic effects. For example, dimethyl analogs ( ) show reduced hydrolytic stability but enhanced lipophilicity (logP increases by ~0.5) .

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : Bulkier substituents (e.g., cyclohexyloxy) reduce membrane penetration, lowering MIC values by 2–4× compared to ethoxy .

- Coordination Chemistry : Tridentate phosphonate ligands improve metal-binding efficiency (e.g., Cu²⁺ complexes for catalytic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.